molecular formula C11H16N2O3 B14778294 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide

Cat. No.: B14778294
M. Wt: 224.26 g/mol
InChI Key: LQFRCPUJSBZZOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with appropriate amines under microwave-assisted conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction conditions typically involve mild temperatures and short reaction times, resulting in good yields of the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, furan derivatives have been shown to inhibit bacterial enzymes, disrupt fungal cell membranes, and interfere with viral replication . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide

InChI

InChI=1S/C11H16N2O3/c1-7(2)10(12)11(15)13-6-8(14)9-4-3-5-16-9/h3-5,7,10H,6,12H2,1-2H3,(H,13,15)

InChI Key

LQFRCPUJSBZZOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)C1=CC=CO1)N

Origin of Product

United States

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